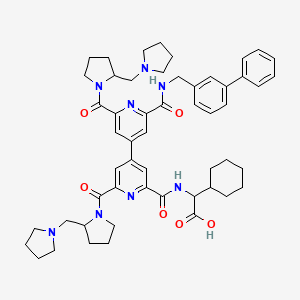

(Rac)-BIO8898

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H64N8O6 |

|---|---|

Molecular Weight |

909.1 g/mol |

IUPAC Name |

2-cyclohexyl-2-[[4-[2-[(3-phenylphenyl)methylcarbamoyl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-4-yl]-6-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C53H64N8O6/c62-49(54-33-36-14-11-19-39(28-36)37-15-3-1-4-16-37)44-29-40(31-46(55-44)51(64)60-26-12-20-42(60)34-58-22-7-8-23-58)41-30-45(50(63)57-48(53(66)67)38-17-5-2-6-18-38)56-47(32-41)52(65)61-27-13-21-43(61)35-59-24-9-10-25-59/h1,3-4,11,14-16,19,28-32,38,42-43,48H,2,5-10,12-13,17-18,20-27,33-35H2,(H,54,62)(H,57,63)(H,66,67) |

InChI Key |

WJYLSDLKLWXYML-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC(=CC(=C2)C3=CC(=NC(=C3)C(=O)N4CCCC4CN5CCCC5)C(=O)NCC6=CC(=CC=C6)C7=CC=CC=C7)C(=O)N8CCCC8CN9CCCC9 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-BIO8898: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of (Rac)-BIO8898, a small molecule inhibitor targeting the CD40-CD40L protein-protein interaction. The following sections detail the molecular interactions, signaling pathways, and experimental evidence that define its inhibitory function.

Executive Summary

This compound is a synthetic organic molecule that potently inhibits the interaction between CD40 Ligand (CD40L, also known as CD154) and its receptor, CD40.[1][2][3][4] This interaction is a critical co-stimulatory signal in the activation of immune responses, making its inhibition a promising therapeutic strategy for autoimmune diseases.[5] BIO8898's unique mechanism involves the allosteric disruption of the trimeric CD40L cytokine structure, a process termed "subunit fracture".[1][3][6] By binding to a cryptic pocket between two subunits of the CD40L trimer, it breaks the protein's three-fold symmetry, which is essential for effective receptor binding.[1][3][4][6]

Quantitative Data Summary

The inhibitory potency of BIO8898 has been characterized through biochemical and cellular assays. The key quantitative data are summarized in the table below for clear comparison.

| Parameter | Value | Assay Description | Reference |

| IC50 | 25 µM | Inhibition of soluble CD40L binding to CD40-Ig | [1][2][4] |

| Cellular Activity | Dose-dependent | Inhibition of CD40L-induced apoptosis | [2][6] |

Core Mechanism of Action: Subunit Fracture

The primary mechanism of action of BIO8898 is the disruption of the functional homotrimeric structure of CD40L.[1][6] Unlike competitive inhibitors that bind at the receptor-binding interface, BIO8898 acts as an allosteric modulator.[1]

A single molecule of BIO8898 intercalates deeply into a hydrophobic pocket located between two of the three CD40L subunits.[1][3][4][6] This binding event induces a conformational change that breaks the native three-fold symmetry of the CD40L trimer.[1][3][4][6] While the binding is reversible and does not cause the dissociation of the trimer into monomers, the resulting distorted complex is unable to bind effectively to the CD40 receptor.[1][4][6] High-affinity binding of CD40 requires cooperative contact with two adjacent CD40L monomers, a configuration that is lost upon BIO8898 binding.[1]

Caption: BIO8898 intercalates between CD40L subunits, disrupting trimer symmetry.

Impact on Signaling Pathways

The interaction between CD40L on activated T cells and CD40 on antigen-presenting cells (such as B cells, macrophages, and dendritic cells) is a cornerstone of adaptive immunity. This engagement triggers downstream signaling cascades, primarily through the NF-κB pathway, leading to cell activation, proliferation, and survival.[5]

By preventing the CD40L-CD40 interaction, BIO8898 effectively blocks the initiation of this signaling cascade. This leads to the inhibition of downstream cellular effects such as B cell activation and proliferation.[5]

Caption: BIO8898 blocks the CD40L-CD40 interaction, inhibiting NF-κB signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of BIO8898's mechanism of action.

Soluble CD40L Binding to CD40-Ig Assay (IC50 Determination)

This biochemical assay quantifies the ability of BIO8898 to inhibit the binding of soluble CD40L to a fusion protein of the extracellular domain of CD40 and the Fc portion of an immunoglobulin (CD40-Ig).

-

Materials:

-

Recombinant soluble human CD40L

-

Recombinant human CD40-Ig

-

BIO8898 at various concentrations

-

Assay buffer (e.g., PBS with 0.05% Tween 20 and 0.1% BSA)

-

96-well microtiter plates (high-binding capacity)

-

HRP-conjugated anti-human IgG antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader

-

-

Protocol:

-

Coat the 96-well plate with CD40-Ig overnight at 4°C.

-

Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Block non-specific binding sites with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times.

-

Prepare serial dilutions of BIO8898 in assay buffer.

-

Pre-incubate a fixed concentration of soluble CD40L with the various concentrations of BIO8898 for 30 minutes at room temperature.

-

Add the CD40L/BIO8898 mixtures to the coated and blocked wells. Incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add HRP-conjugated anti-human IgG antibody (to detect the Fc portion of CD40-Ig bound to CD40L) and incubate for 1 hour at room temperature.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the CD40L-CD40-Ig binding inhibition ELISA.

CD40L-Dependent Apoptosis Assay

This cellular assay assesses the functional consequence of CD40L inhibition by measuring the dose-dependent reduction in apoptosis induced by CD40L in a suitable cell line.

-

Materials:

-

A cell line that undergoes apoptosis upon CD40L stimulation (e.g., specific B-cell lines)

-

Recombinant myc-tagged CD40L

-

Cycloheximide (B1669411) (to sensitize cells to apoptosis)

-

BIO8898 at various concentrations

-

Cell culture medium

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

-

-

Protocol:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of BIO8898 for a predetermined pre-incubation period.

-

Add a fixed concentration of myc-CD40L and cycloheximide to induce apoptosis.

-

Incubate the cells for a specified period (e.g., 3 days).[2]

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

The absorbance is proportional to the number of viable cells. A higher absorbance indicates greater inhibition of apoptosis by BIO8898.

-

Plot the absorbance (or percent inhibition of apoptosis) against the log of the inhibitor concentration to determine the dose-response relationship.

-

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors for protein-protein interactions. Its unique "subunit fracture" mechanism, which involves the allosteric disruption of the CD40L trimer, provides a compelling example of how to target challenging biomolecular interfaces. The detailed understanding of its mechanism of action, supported by quantitative biochemical and cellular data, establishes a solid foundation for the further development of this and similar compounds for therapeutic applications in autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism (Journal Article) | OSTI.GOV [osti.gov]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-BIO8898 Target Binding Site: A Deep Dive into a Subunit Fracture Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site, mechanism of action, and experimental validation of (Rac)-BIO8898, a small molecule inhibitor of the CD40 ligand (CD40L). The information presented is curated from peer-reviewed scientific literature to support research and development efforts in immunology, oncology, and autoimmune diseases.

Core Concepts: Targeting the CD40-CD40L Interaction

The CD40-CD40L signaling axis is a critical co-stimulatory pathway in the immune system, playing a pivotal role in B cell activation, differentiation, and immunoglobulin class-switching, as well as in the activation of antigen-presenting cells. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[1] this compound is a novel inhibitor that disrupts this interaction not by competing for the receptor binding site on the surface, but through a unique "subunit fracture" mechanism.[2][3]

Target and Binding Site Characterization

The direct molecular target of this compound is the CD40 ligand (CD40L, also known as CD154) , a homotrimeric protein belonging to the tumor necrosis factor (TNF) superfamily.[4][5] Unlike traditional competitive inhibitors, BIO8898 does not bind to the external surface of the CD40L trimer. Instead, it intercalates deep within the core of the protein, at the interface between two of the three subunits.[4][2][5]

This binding event is remarkable as it induces a significant conformational change in the CD40L trimer, breaking its native three-fold symmetry.[4][2][3] The binding pocket for BIO8898 is predominantly hydrophobic, formed by residues from two adjacent subunits of the CD40L trimer.[4] This induced-fit binding creates a stable, yet reversible, complex that does not lead to the complete dissociation of the trimer.[4][2]

The key characteristics of the BIO8898 binding site are:

-

Location: Inter-subunit interface within the CD40L homotrimer.[4][5]

-

Mechanism: Induced-fit binding leading to conformational disruption.[4]

Quantitative Analysis of BIO8898 Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The most frequently cited value is its half-maximal inhibitory concentration (IC50) for the disruption of the CD40L-CD40 interaction.

| Parameter | Value | Assay Description | Reference |

| IC50 | ~25 µM | Inhibition of soluble CD40L binding to a CD40-Ig fusion protein. | [4][2][3][6][7][8] |

| EC50 | 69 µM | Inhibition of CD40L-dependent cell apoptosis. | [4] |

| Stoichiometry | 1:1 | One molecule of BIO8898 binds to one CD40L trimer. | [4][2][3][5] |

Mechanism of Action: A Visual Guide

The binding of this compound to CD40L triggers a cascade of events that ultimately inhibits downstream signaling. This "subunit fracture" mechanism is a sophisticated form of allosteric inhibition.

Caption: Mechanism of this compound action.

Experimental Protocols

The elucidation of the this compound binding site and mechanism of action relied on a combination of biophysical and cell-based assays.

X-Ray Crystallography

To determine the precise binding location and the conformational changes induced by BIO8898, a co-crystal structure of the inhibitor in complex with CD40L was solved.

Caption: X-Ray Crystallography Workflow.

CD40L-CD40-Ig Binding Assay

An in vitro enzyme-linked immunosorbent assay (ELISA) format was utilized to quantify the inhibitory effect of BIO8898 on the CD40L-CD40 interaction. This assay employed a Dissociation Enhanced Lanthanide Fluorescence Immunoassay (DELFIA) for detection.

Caption: CD40L-CD40-Ig Binding Assay Workflow.

Cell-Based Apoptosis Assay

To confirm the cellular activity of BIO8898, its ability to inhibit CD40L-induced apoptosis in a cellular context was assessed.

References

- 1. Small-Molecule Inhibitors of the CD40–CD40L Costimulatory Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

(Rac)-BIO8898 structure-activity relationship

An In-depth Technical Guide on the Structure-Activity Relationship of BIO8898, a CD40-CD40L Interaction Inhibitor

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) and mechanism of action of BIO8898, a small molecule inhibitor of the CD40-CD40 Ligand (CD40L) interaction. Initially referenced in the context of "(Rac)-BIO8898," current scientific literature clarifies that the primary target of this compound is not the Rac GTPase family but the Tumor Necrosis Factor (TNF) superfamily member, CD40L (also known as CD154). BIO8898 represents a notable example of a small molecule that disrupts a protein-protein interface through a unique "subunit fracture" mechanism.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the CD40-CD40L signaling pathway.

Mechanism of Action

BIO8898 functions by inhibiting the binding of the trimeric CD40L to its receptor, CD40.[1][2][3][4][5] X-ray crystallography studies have revealed that BIO8898 does not bind to the surface of the CD40L protein. Instead, a single molecule of BIO8898 intercalates deeply between two of the three subunits of the CD40L homotrimer.[1][2][3][4] This binding event disrupts the constitutive protein-protein interface and breaks the three-fold symmetry of the cytokine.[1][2][3][4] The inhibitor forms several hydrogen bonds within a predominantly hydrophobic pocket.[1][2][3] This "subunit fracture" leads to local and long-range conformational changes in the CD40L trimer, which in turn inhibits its ability to bind to the CD40 receptor.[1][2][3] The binding of BIO8898 is reversible and does not cause the complete dissociation of the trimer into monomers.[1][2][3]

Quantitative Structure-Activity Relationship Data

The primary quantitative data available for BIO8898 pertains to its inhibitory activity on the CD40L-CD40 interaction and its effect in a cell-based assay. While a broad structure-activity relationship study with numerous analogs is not extensively detailed in the public domain, the data for the parent compound provides a critical benchmark.

| Compound | Chemical Structure | Target | Assay Type | IC50 (µM) | EC50 (µM) | Notes |

| BIO8898 | (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)-pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid[1] | CD40L-CD40 Interaction | CD40L-CD40-Ig Binding Assay | ~25[1][2][3][5] | - | Inhibition of soluble myc-tagged CD40L binding to a CD40-Ig fusion protein.[1] |

| BIO8898 | (As above) | CD40L-induced Apoptosis | Cell-based Apoptosis Assay | - | 69[1] | The dose-response curve did not reach saturation due to limitations in compound solubility.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the SAR data.

Synthesis of BIO8898

The synthesis of BIO8898 is a multi-step process involving the coupling of several key intermediates. While the full synthetic route is complex, the final step involves the coupling of (S)-tert-butyl 2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)-pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetate with subsequent deprotection of the tert-butyl ester to yield the final carboxylic acid product, BIO8898.[1]

CD40L-CD40-Ig Binding Assay (DELFIA)

This assay quantifies the ability of BIO8898 to inhibit the binding of CD40L to its receptor.[1]

-

Plate Coating: A 96-well plate is coated with a CD40-Ig fusion protein, which consists of the extracellular domain of CD40 fused to the Fc portion of human IgG1.

-

Incubation: Myc-tagged soluble CD40L (mycCD40L) is pre-incubated with varying concentrations of BIO8898.

-

Binding: The mixture of mycCD40L and BIO8898 is then added to the CD40-Ig coated plate and incubated for one hour to allow for binding.

-

Detection: The amount of bound mycCD40L is detected using a europium-labeled anti-myc antibody.

-

Quantification: The signal is measured using Dissociation Enhanced Lanthanide Fluorescence Immunoassay (DELFIA), and the IC50 value is determined by fitting the dose-response data to a hyperbolic binding equation.[1]

Cell-based CD40L-induced Apoptosis Assay

This assay assesses the functional activity of BIO8898 in a cellular context.[1][5]

-

Cell Line: Baby hamster kidney (BHK) cells stably transfected with a chimeric receptor are used. This receptor comprises the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNFRp75 receptor.

-

Treatment: The cells are treated with mycCD40L in the presence of cycloheximide (B1669411) to induce apoptosis. Various concentrations of BIO8898 are added to determine its inhibitory effect.[5]

-

Cell Viability Measurement: After a 3-day incubation period, cell viability is measured using an MTT assay.[1] In viable cells, mitochondrial reductases convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan (B1609692) product, which can be quantified spectrophotometrically.

-

Analysis: The dose-dependent inhibition of CD40L-induced apoptosis by BIO8898 is determined.[1][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CD40-CD40L signaling pathway and the experimental workflow for the binding assay.

Caption: CD40-CD40L signaling pathway and its inhibition by BIO8898.

Caption: Experimental workflow for the CD40L-CD40-Ig binding assay (DELFIA).

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

(Rac)-BIO8898: A Potential Small Molecule Modulator of the CD40-CD40L Pathway in Autoimmune Disease Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CD40-CD40L signaling axis is a critical co-stimulatory pathway in the adaptive immune response, and its dysregulation is a key driver in the pathogenesis of numerous autoimmune diseases. Consequently, targeting this interaction presents a promising therapeutic strategy. (Rac)-BIO8898 is a novel small molecule inhibitor that disrupts the trimeric structure of the CD40 ligand (CD40L), thereby blocking its interaction with the CD40 receptor.[1] This technical guide provides a comprehensive overview of the role of this compound in the context of preclinical autoimmune disease models. It details the underlying mechanism of action, provides established experimental protocols for evaluating such a compound in models of multiple sclerosis and lupus, and presents a framework for the quantitative assessment of its potential efficacy. While in vivo data for this compound is not yet publicly available, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

The CD40-CD40L Signaling Pathway in Autoimmunity

The interaction between the CD40 receptor, predominantly expressed on antigen-presenting cells (APCs) like B cells, macrophages, and dendritic cells, and its ligand, CD40L (CD154), primarily found on activated T cells, is a cornerstone of T cell-dependent humoral and cellular immunity.[2] This engagement triggers a cascade of downstream signaling events crucial for B cell proliferation, differentiation, immunoglobulin class switching, and the formation of memory B cells. Furthermore, CD40 signaling on APCs enhances their T cell co-stimulatory capacity, leading to a robust and sustained immune response.

In the context of autoimmunity, aberrant or prolonged CD40-CD40L signaling contributes to the breakdown of self-tolerance. This can lead to the production of autoantibodies and the activation of autoreactive T cells that drive tissue inflammation and damage in diseases such as multiple sclerosis (MS), systemic lupus erythematosus (SLE), and rheumatoid arthritis.[3][4] Blockade of the CD40-CD40L pathway has been shown to be an effective therapeutic strategy in various preclinical models of autoimmune diseases.[2][4][5]

Signaling Cascade

The binding of CD40L to CD40 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40. This leads to the activation of multiple downstream signaling pathways, including the canonical and non-canonical NF-κB pathways, as well as MAP kinase and PI3K/Akt pathways. These pathways culminate in the transcription of genes involved in inflammation, cell survival, and immune activation.

This compound: A Small Molecule Inhibitor of CD40L

This compound is a synthetic organic molecule identified as an inhibitor of the CD40-CD40L interaction.[1] Unlike therapeutic antibodies that block the binding site, BIO8898 functions through a unique "subunit fracture" mechanism.[1] It intercalates deeply between two subunits of the homotrimeric CD40L protein, disrupting the constitutive protein-protein interface and altering the protein's three-fold symmetry.[1] This conformational change prevents the effective binding of CD40L to its receptor, CD40.

Quantitative Data

Currently, the publicly available quantitative data for this compound is limited to in vitro assays.

| Assay Type | Parameter | Value | Reference |

| In vitro CD40L-CD40 Binding Assay | IC50 | ~25 µM | [1][6] |

| In vitro Cell Apoptosis Assay | Activity | Inhibited CD40L-dependent cell apoptosis | [1][6] |

Note: The table above summarizes the currently available public data. In vivo efficacy, dose-response, and pharmacokinetic data for this compound in autoimmune disease models are not yet published. The subsequent sections on experimental protocols and data presentation provide a framework for how such data would be generated and presented.

Experimental Protocols for Preclinical Evaluation

The following are detailed protocols for two widely used mouse models of autoimmune diseases, Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis and Pristane-Induced Lupus for systemic lupus erythematosus. These protocols are suitable for evaluating the in vivo efficacy of a small molecule inhibitor like this compound.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[7][8]

3.1.1. Induction of EAE in C57BL/6 Mice

-

Animals: Female C57BL/6 mice, 8-12 weeks old.

-

Antigen Emulsion Preparation:

-

On the day of immunization, prepare an emulsion of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

-

The final concentration of MOG35-55 should be 1-2 mg/mL and M. tuberculosis H37Ra at 4 mg/mL.

-

Emulsify by repeatedly drawing the mixture through a syringe with a small gauge needle until a thick, stable emulsion is formed.

-

-

Immunization:

-

On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total volume of 200 µL).

-

On day 0 and day 2, administer an intraperitoneal (i.p.) injection of 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS.

-

-

Treatment Protocol:

-

Randomly assign mice to treatment and vehicle control groups.

-

Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, i.p. injection). The dosing regimen (e.g., mg/kg, frequency) would need to be determined based on pharmacokinetic studies.

-

Initiate treatment prophylactically (starting on the day of immunization or shortly after) or therapeutically (once clinical signs of disease appear).

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score disease severity on a scale of 0 to 5:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness.

-

3: Complete hind limb paralysis.

-

4: Hind and forelimb paralysis.

-

5: Moribund or dead.

-

-

-

Endpoint Analysis:

-

At the end of the study (typically 21-28 days post-immunization), collect blood for cytokine and antibody analysis.

-

Perfuse mice with PBS and collect spinal cords and brains for histopathological analysis (e.g., H&E staining for inflammation, Luxol Fast Blue for demyelination) and flow cytometry to characterize immune cell infiltration.

-

Pristane-Induced Lupus Model

Pristane (B154290), a mineral oil, can induce a lupus-like syndrome in non-autoimmune mouse strains.[9]

3.2.1. Induction of Lupus in BALB/c Mice

-

Animals: Female BALB/c mice, 8-10 weeks old.

-

Induction:

-

Administer a single i.p. injection of 0.5 mL of pristane.

-

-

Treatment Protocol:

-

Randomly assign mice to treatment and vehicle control groups.

-

Prepare this compound in a suitable vehicle.

-

Initiate treatment at a predetermined time point after pristane injection (e.g., 2 weeks) and continue for the duration of the study (typically 24-32 weeks).

-

-

Monitoring and Endpoint Analysis:

-

Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay.

-

Autoantibody Titers: Collect blood periodically (e.g., every 4-8 weeks) to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.

-

Histopathology: At the end of the study, harvest kidneys for histopathological evaluation of glomerulonephritis (e.g., PAS staining).

-

Spleen and Lymph Nodes: Analyze spleen and lymph node cell populations by flow cytometry to assess changes in B and T cell subsets.

-

Mandatory Visualizations

Data Presentation: Hypothetical Quantitative Data Summary

The following tables illustrate how quantitative data from preclinical studies of this compound would be structured for clear comparison. Note: The data presented here is hypothetical and for illustrative purposes only, as in vivo data for this compound is not publicly available.

Table 1: Hypothetical Efficacy of this compound in the EAE Model

| Treatment Group | Mean Peak Clinical Score (± SEM) | Mean Day of Onset (± SEM) | CNS Immune Infiltration (Cells/section ± SEM) | Demyelination Score (0-3 ± SEM) |

| Vehicle Control | 3.2 ± 0.3 | 11.5 ± 0.8 | 550 ± 75 | 2.5 ± 0.4 |

| This compound (10 mg/kg) | 2.1 ± 0.4 | 14.2 ± 1.1 | 280 ± 50 | 1.3 ± 0.3 |

| This compound (30 mg/kg) | 1.5 ± 0.3 | 16.8 ± 1.5 | 150 ± 35 | 0.8 ± 0.2 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Table 2: Hypothetical Efficacy of this compound in the Pristane-Induced Lupus Model

| Treatment Group | Proteinuria (mg/dL at 24 weeks ± SEM) | Anti-dsDNA Titer (OD450 at 24 weeks ± SEM) | Glomerulonephritis Score (0-4 ± SEM) | Spleen Weight (mg ± SEM) |

| Vehicle Control | 280 ± 45 | 1.8 ± 0.3 | 3.1 ± 0.5 | 250 ± 30 |

| This compound (10 mg/kg) | 150 ± 30 | 1.1 ± 0.2 | 1.9 ± 0.4 | 180 ± 25 |

| This compound (30 mg/kg) | 80 ± 20 | 0.6 ± 0.1 | 1.2 ± 0.3 | 140 ± 20 |

| *p < 0.05, **p < 0.01 compared to Vehicle Control |

Conclusion and Future Directions

This compound represents a promising small molecule inhibitor of the CD40-CD40L pathway with a unique mechanism of action. The disruption of this critical co-stimulatory interaction holds significant therapeutic potential for a range of autoimmune diseases. This guide provides the foundational knowledge and detailed experimental protocols necessary for the preclinical evaluation of this compound in relevant autoimmune disease models.

A critical next step in the development of this compound is the execution of in vivo studies to establish its efficacy, safety, and pharmacokinetic/pharmacodynamic profile. The data generated from such studies, presented in a clear and structured manner as outlined in this guide, will be essential for determining the clinical translatability of this compound and its potential as a novel therapy for patients with autoimmune diseases. The lack of publicly available in vivo data for this compound highlights a key area for future research.

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Mechanisms of immunotherapeutic intervention by anti-CD40L (CD154) antibody in an animal model of multiple sclerosis [jci.org]

- 3. The CD40–CD40L Dyad in Experimental Autoimmune Encephalomyelitis and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with a CD40 Antagonist Antibody Reverses Severe Proteinuria and Loss of Saliva Production and Restores Glomerular Morphology in Murine Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BIO-8898 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Experimental in vivo and in vitro models of multiple sclerosis: EAE and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocytogen.com [biocytogen.com]

- 9. biocytogen.com [biocytogen.com]

The Discovery and Development of (Rac)-BIO8898: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-BIO8898 is a novel small molecule inhibitor of the CD40-CD40L protein-protein interaction, a critical co-stimulatory signal in the immune system. This document provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for pivotal assays are provided. Visualizations of the CD40-CD40L signaling pathway, the discovery workflow, and experimental procedures are rendered using Graphviz to facilitate a deeper understanding of the scientific journey and molecular interactions of this compound.

Introduction

The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand, CD40L (CD154), is a cornerstone of adaptive immunity. This signaling axis is integral to the activation and function of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. The engagement of CD40 by CD40L, predominantly expressed on activated T cells, triggers a cascade of downstream signaling events that are crucial for T-cell priming, B-cell proliferation and differentiation, and the generation of humoral and cellular immune responses.[1][2][3] Dysregulation of the CD40-CD40L pathway is implicated in the pathogenesis of various autoimmune diseases and inflammatory disorders, making it a compelling target for therapeutic intervention.

This compound emerged from a screening campaign designed to identify small molecule inhibitors of this critical protein-protein interaction.[2] This whitepaper will detail the discovery and characterization of this compound, with a focus on its unique mechanism of action and the experimental methodologies used to elucidate its properties.

Discovery of this compound

This compound was identified through a high-throughput screening of a compound library utilizing Affinity Selection Mass Spectrometry (AS-MS).[2] This technique enables the rapid identification of ligands for a target protein from a complex mixture of compounds. The fundamental principle of AS-MS involves incubating the target protein with a library of potential ligands, separating the protein-ligand complexes from unbound compounds, and then identifying the bound ligands using mass spectrometry.[2]

The specific workflow employed for the discovery of this compound involved the use of gel filtration to rapidly separate the CD40L-ligand complexes from the unbound small molecules in the library. This approach allowed for the efficient screening of a large number of compounds to identify initial hits that bind to CD40L.

Mechanism of Action

Subsequent biochemical and structural studies revealed that this compound employs a novel mechanism of action for a small molecule inhibitor of a protein-protein interaction. Instead of binding to the surface of CD40L at the CD40 binding site, this compound intercalates deep within the core of the CD40L trimer, between two of its three subunits.[2] This intercalation induces a significant conformational change, effectively fracturing the trimeric structure and breaking its three-fold symmetry.[2] This structural disruption allosterically inhibits the binding of CD40 to CD40L.[2][4]

The binding of this compound is reversible and does not lead to the dissociation of the CD40L trimer into monomers.[2] The inhibitor resides in a predominantly hydrophobic pocket, where it also forms several hydrogen bonds with the protein.[2][3]

CD40-CD40L Signaling Pathway

The inhibition of the CD40-CD40L interaction by this compound has significant downstream consequences on the immune response. The CD40 signaling cascade involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of CD40, which in turn activates multiple downstream pathways, including NF-κB, MAPKs, and STAT3.[5][6] These pathways collectively regulate gene expression leading to enhanced cell survival, proliferation, and the production of pro-inflammatory cytokines. By blocking the initial binding event, this compound effectively dampens these downstream signals.

Quantitative Data

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity

| Parameter | Value | Assay | Reference |

| IC50 | ~25 µM | DELFIA | [2][5] |

Table 2: Cellular Activity

| Parameter | Value | Assay | Cell Line | Reference |

| EC50 | 69 µM | MTT Assay | BHK (CD40-TNFRp75 chimera) | [2] |

Experimental Protocols

Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)

This assay was used to determine the IC50 value of this compound for the inhibition of CD40L binding to a CD40-Ig fusion protein.

Materials:

-

96-well assay plates

-

CD40-Ig fusion protein

-

myc-tagged soluble CD40L (mycCD40L)

-

This compound

-

Europium-labeled anti-myc antibody

-

DELFIA Assay Buffer

-

DELFIA Enhancement Solution

-

Plate reader capable of time-resolved fluorescence

Protocol:

-

Coat the 96-well assay plates with CD40-Ig fusion protein and incubate overnight at 4°C.

-

Wash the plates with wash buffer to remove unbound CD40-Ig.

-

Block the plates with a suitable blocking buffer for 1 hour at room temperature.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the wells, followed by the addition of 40 ng/ml mycCD40L.

-

Incubate the plates for 1 hour at room temperature to allow for binding.

-

Wash the plates to remove unbound mycCD40L and this compound.

-

Add the Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plates to remove unbound detection antibody.

-

Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.

-

Measure the time-resolved fluorescence using a suitable plate reader.

-

Calculate the IC50 value by fitting the data to a single-site binding equation.[2]

CD40L-Induced Apoptosis Assay (MTT Assay)

This cellular assay was employed to assess the functional activity of this compound in inhibiting CD40L-induced apoptosis.

Cell Line:

-

Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor consisting of the extracellular domain of CD40 and the transmembrane and cytoplasmic domains of TNFRp75.

Materials:

-

BHK-CD40-TNFRp75 cells

-

Cell culture medium

-

96-well cell culture plates

-

mycCD40L (3 ng/ml)

-

Cycloheximide (B1669411) (50 µg/ml)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm.

Protocol:

-

Seed the BHK-CD40-TNFRp75 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the this compound dilutions.

-

Induce apoptosis by adding a mixture of 3 ng/ml mycCD40L and 50 µg/ml cycloheximide to the wells.

-

Incubate the plates for 48 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the EC50 value by plotting the absorbance against the concentration of this compound.[2]

Synthesis and Chemical Properties

The synthesis of this compound has been described and is based on methods developed by Rebek and co-workers.[2] The full chemical name for BIO8898 is (S)-2-(2′-(biphenyl-3-ylmethylcarbamoyl)-6,6′-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4′-bipyridine-2-carboxamido)-2-cyclohexylacetic acid. The "(Rac)" designation indicates that the compound is used as a racemic mixture. To date, there is no publicly available information on the separation of the enantiomers or a comparison of their individual biological activities.

Table 3: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C53H64N8O6 |

| Molecular Weight | 909.13 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Conclusion

This compound represents a significant advancement in the field of small molecule inhibitors of protein-protein interactions. Its unique trimer-fracturing mechanism of action provides a novel paradigm for targeting oligomeric proteins. The data presented in this whitepaper underscores its potential as a modulator of the CD40-CD40L signaling pathway. Further investigation into the differential activities of its enantiomers and its in vivo efficacy are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the fields of immunology, pharmacology, and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Workflow for Detecting and Identifying Sequence Variants in Therapeutic Proteins with a High Resolution LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-BIO8898: A Technical Guide to its Chemical Properties, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (Rac)-BIO8898, a notable inhibitor of the CD40-CD154 co-stimulatory interaction. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of immunology and oncology.

Chemical Properties

This compound is a complex small molecule with the IUPAC name (S)-2-(2'-(biphenyl-3-ylmethylcarbamoyl)-6,6'-bis((S)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl)-4,4'-bipyridine-2-carboxamido)-2-cyclohexylacetic acid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅₃H₆₄N₈O₆ | [2][3] |

| Molecular Weight | 909.13 g/mol | [2][3] |

| CAS Number | 402564-79-8 | [2] |

| Appearance | Solid powder | [4] |

| Solubility | DMSO: 100 mg/mL (110.00 mM) with ultrasonic treatment. | [2][3] |

| In Vivo Solubility | Soluble in formulations such as 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline (2.5 mg/mL) and 10% DMSO >> 90% corn oil (2.5 mg/mL), requiring ultrasonic treatment for clear solutions. | [2][3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][3][5] |

Synthesis of this compound

The synthesis of BIO8898 has been described by Silvian et al. and is based on methodologies developed by Rebek and co-workers, as detailed in patent WO2002018540.[1] The synthesis is a multi-step process involving the construction of the substituted bipyridine core followed by the coupling of the pyrrolidine (B122466) and cyclohexylacetic acid moieties.

A crucial first step in the synthesis involves the preparation of the acid chloride of 4-Bromo-2,6-pyridinedicarboxylic acid. This is achieved by reacting the dicarboxylic acid with oxalyl chloride in anhydrous dichloromethane (B109758) with a catalytic amount of dimethylformamide. The reaction mixture is stirred for 16 hours at room temperature, after which the solvents are evaporated to yield the acid chloride as a pale solid.[1] Subsequent steps, as would be detailed in the referenced patent, would involve the sequential coupling of the different components to this central bipyridine scaffold.

A detailed, step-by-step protocol for the complete synthesis is proprietary and contained within the referenced patent literature. Researchers are advised to consult WO2002018540 for the full synthetic methodology.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of the interaction between CD40 and its ligand, CD154 (also known as CD40L).[4][6] This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of various immune cells, including B cells, T cells, and antigen-presenting cells. The CD40-CD154 pathway is a member of the Tumor Necrosis Factor (TNF) receptor superfamily.[2]

By inhibiting the binding of CD154 to CD40-Ig, this compound effectively blocks the downstream signaling cascade. This inhibition has been shown to have an IC₅₀ of 25 μM.[6] The disruption of this pathway can lead to the inhibition of CD40L-induced apoptosis.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

CD40-CD154 Binding Inhibition Assay (DELFIA)

This assay quantifies the ability of this compound to inhibit the binding of CD154 to the CD40 receptor using a Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA).

Materials:

-

96-well microtiter plates

-

Recombinant human CD40-Ig fusion protein

-

Recombinant human myc-tagged soluble CD40L (mycCD40L)

-

This compound

-

Europium-labeled anti-myc antibody

-

DELFIA Assay Buffer

-

DELFIA Wash Buffer

-

DELFIA Enhancement Solution

-

Time-resolved fluorescence plate reader

Procedure:

-

Coating: Coat the wells of a 96-well microtiter plate with CD40-Ig fusion protein overnight at 4°C.

-

Washing: Wash the plate multiple times with DELFIA Wash Buffer to remove any unbound protein.

-

Blocking: Block the remaining protein-binding sites in the wells with a suitable blocking buffer for 1-2 hours at room temperature.

-

Compound Addition: Add serial dilutions of this compound (dissolved in an appropriate solvent) to the wells. Include a vehicle control (solvent only).

-

Ligand Addition: Add a constant concentration of mycCD40L to all wells.

-

Incubation: Incubate the plate for 1 hour at room temperature to allow for binding.

-

Washing: Wash the plate thoroughly with DELFIA Wash Buffer to remove unbound mycCD40L and the compound.

-

Detection Antibody Addition: Add Europium-labeled anti-myc antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate again to remove unbound detection antibody.

-

Signal Development: Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with shaking.

-

Measurement: Measure the time-resolved fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

CD40L-Induced Apoptosis Assay (MTT Assay)

This assay measures the ability of this compound to inhibit CD40L-induced apoptosis by quantifying cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Materials:

-

A suitable cell line expressing the CD40 receptor (e.g., certain B-cell lines)

-

Cell culture medium and supplements

-

Recombinant human CD40L

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the CD40-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period. Include a vehicle control.

-

Apoptosis Induction: Induce apoptosis by adding a fixed concentration of CD40L to the wells (except for the negative control wells).

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the control and determine the dose-dependent effect of this compound on inhibiting CD40L-induced apoptosis.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. For further detailed information, particularly regarding the complete synthesis, it is recommended to consult the primary literature and patents cited herein.

References

- 1. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BIO 8898 | CAS#:402564-79-8 | Chemsrc [chemsrc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cenmed.com [cenmed.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

(Rac)-BIO8898 Inhibition of T-Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of (Rac)-BIO8898 on T-cell activation. This compound is a small molecule inhibitor targeting the CD40-CD154 co-stimulatory interaction, a critical pathway in the adaptive immune response. This document outlines the compound's mechanism of action, its anticipated effects on T-cell function, detailed experimental protocols for assessing its activity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to T-Cell Activation and the Role of CD40-CD154

T-cell activation is a cornerstone of the adaptive immune system, essential for responding to pathogens and tumors. This complex process is initiated by the interaction of the T-cell receptor (TCR) with a specific antigen presented by major histocompatibility complex (MHC) molecules on an antigen-presenting cell (APC). However, this first signal is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, one of the most critical being the interaction between the CD40 ligand (CD154) on activated T-cells and the CD40 receptor on APCs, such as B-cells, dendritic cells, and macrophages.

The engagement of CD40 by CD154 triggers a signaling cascade that leads to the maturation and activation of APCs, enhancing their ability to stimulate T-cells. This reciprocal communication is vital for T-cell proliferation, differentiation into effector and memory cells, and the production of cytokines that orchestrate the immune response. Consequently, the inhibition of the CD40-CD154 interaction presents a promising therapeutic strategy for modulating aberrant T-cell activation in autoimmune diseases and transplantation.

This compound: A Small Molecule Inhibitor of the CD40-CD154 Interaction

This compound is a synthetic organic molecule that functions as an inhibitor of the protein-protein interaction between CD40 and CD154. The "(Rac)" designation in its name indicates that it is a racemic mixture.

Mechanism of Action

This compound exerts its inhibitory effect through a unique "subunit fracture" mechanism. CD154 exists as a homotrimer on the surface of activated T-cells. Instead of binding to the external receptor-binding surface, this compound intercalates deeply between two of the three subunits of the CD154 trimer.[1][2] This binding disrupts the native three-fold symmetry of the CD154 molecule, thereby preventing its effective binding to the CD40 receptor on APCs.[1][2] This disruption of the CD40-CD154 interaction blocks the downstream signaling necessary for co-stimulation.

Effects of this compound on T-Cell Activation

By inhibiting the CD40-CD154 co-stimulatory pathway, this compound is expected to significantly attenuate T-cell activation. While specific quantitative data for this compound's direct effects on T-cell proliferation and cytokine production are not extensively available in public literature, the consequences of CD40-CD154 blockade are well-documented. The data presented below for other small molecule inhibitors of this pathway serve as a proxy for the anticipated effects of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound and other representative small molecule CD40-CD154 inhibitors.

| Compound | Assay | IC50 | Reference |

| This compound | CD154 binding to CD40-Ig | 25 µM | [1][3] |

| DRI-C21095 | CD40-CD40L Binding Inhibition | 19 nM | [4] |

| DRI-C21041 | CD40-CD40L Binding Inhibition | 87 nM | [4] |

| DRI-C21041 | CD40L-induced NF-κB activation | 10.3 µM | [4] |

| DRI-C21095 | CD40L-induced NF-κB activation | 6.0 µM | [4] |

| Table 1: In vitro inhibitory activity of this compound and other small molecule CD40-CD154 inhibitors. |

| Inhibitor Type | T-Cell Function | Effect | Key Cytokines Affected | Reference |

| CD40-CD154 Blockade (Genetic Model) | T-cell Proliferation | Reduced | Not specified | [5] |

| CD40-CD154 Blockade (Genetic Model) | Cytokine Production | Decreased production of pro-inflammatory cytokines | IFN-γ, TNF-α | [6] |

| Anti-CD154 Antibody | Cytokine Production | Reduced IFN-γ and IL-5 production | IFN-γ, IL-5 | [7] |

| Table 2: Effects of CD40-CD154 blockade on T-cell functions (based on genetic models and antibody blockade as representative examples). |

Experimental Protocols

To assess the inhibitory effect of this compound on T-cell activation, the following experimental protocols can be employed.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent of T-cell division in response to stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or mitogens like PHA)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound (and vehicle control)

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or purify T-cells using magnetic bead-based separation.

-

CFSE Staining: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes. Wash the cells twice with complete medium.

-

Cell Culture and Stimulation: Plate the CFSE-labeled cells in a 96-well plate at a density of 1-2 x 10^5 cells/well. Add this compound at various concentrations (a vehicle control should be included). Stimulate the cells with pre-coated anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-2 µg/mL) antibodies.

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferating cells.

Cytokine Production Assay (ELISA)

This assay quantifies the concentration of specific cytokines secreted by activated T-cells into the culture supernatant.

Materials:

-

Culture supernatants from the T-cell proliferation assay (or a parallel experiment)

-

ELISA kit for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α)

-

ELISA plate reader

Procedure:

-

Sample Collection: After the desired incubation period (typically 24-72 hours post-stimulation), centrifuge the cell culture plates and carefully collect the supernatants.

-

ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves the following steps:

-

Coating the ELISA plate with a capture antibody specific for the target cytokine.

-

Blocking non-specific binding sites.

-

Adding the culture supernatants and standards to the wells.

-

Incubating to allow the cytokine to bind to the capture antibody.

-

Washing the plate to remove unbound material.

-

Adding a biotinylated detection antibody that binds to a different epitope on the cytokine.

-

Adding an enzyme-conjugated streptavidin (e.g., HRP).

-

Adding a substrate that is converted by the enzyme to a colored product.

-

-

Data Analysis: Measure the absorbance of each well using an ELISA plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of T-cell activation by this compound.

Experimental Workflow

Caption: Workflow for assessing this compound's effect.

References

- 1. researchgate.net [researchgate.net]

- 2. CD40/CD154 interactions are required for the optimal maturation of skin-derived APCs and the induction of helminth-specific IFN-gamma but not IL-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Small-molecule inhibitors of the CD40–CD40L costimulatory interaction are effective in pancreatic islet transplantation and prevention of type 1 diabetes models [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. T cells interact with T cells via CD40-CD154 to promote autoimmunity in T1D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cd40 Ligand (Cd154) Triggers a Short-Term Cd4+ T Cell Activation Response That Results in Secretion of Immunomodulatory Cytokines and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-BIO8898 In Vitro Assays

(Rac)-BIO8898 is a potent inhibitor of the CD40-CD154 co-stimulatory interaction, targeting the trimeric CD40 ligand (CD40L or CD154).[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

This compound functions by intercalating between two subunits of the homotrimeric CD40L cytokine.[3][4][5][6] This binding disrupts the protein's three-fold symmetry, which is crucial for high-affinity binding to its receptor, CD40.[3][6] The binding of this compound is reversible and does not lead to the dissociation of the CD40L trimer.[3][4][5]

Quantitative Data Summary

The following table summarizes the key in vitro activity data for this compound.

| Parameter | Assay Description | Value | Reference |

| IC50 | Inhibition of soluble myc-tagged CD40L binding to plate-coated CD40-Ig | ~25 µM | [1][3][4][5][6] |

| EC50 | Binding of BIO8898 to CD40L (determined by fitting to a hyperbolic binding equation) | 69 µM | [3] |

| KD | Binding affinity of monomeric soluble CD40 for a single binding site on CD40L | 13 ± 2 µM | [3] |

Experimental Protocols

Biochemical Assay: Inhibition of CD40L Binding to CD40-Ig

This protocol details a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) to measure the inhibition of soluble CD40L binding to its receptor, CD40.

Materials:

-

This compound

-

Recombinant human CD40-Ig fusion protein (extracellular domain of CD40 fused to the Fc region of human IgG1)

-

Recombinant human myc-tagged soluble CD40L (mycCD40L)

-

Europium-labeled anti-myc antibody

-

Assay plates (e.g., 96-well microplates)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

DELFIA enhancement solution

Procedure:

-

Plate Coating: Coat the assay plates with CD40-Ig by incubating overnight at 4°C.

-

Washing: Wash the plates three times with wash buffer to remove any unbound CD40-Ig.

-

Blocking: Block the plates with assay buffer for 1 hour at room temperature to prevent non-specific binding.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: Add the this compound dilutions to the wells, followed by the addition of 40 ng/ml mycCD40L. Incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with wash buffer.

-

Detection: Add Europium-labeled anti-myc antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with wash buffer.

-

Signal Development: Add DELFIA enhancement solution to each well and incubate for 5-10 minutes with gentle shaking.

-

Measurement: Measure the time-resolved fluorescence using a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a single-site binding equation.

CD40L-CD40 Binding Inhibition Assay Workflow

Cellular Assay: Inhibition of CD40L-Induced Apoptosis

This protocol describes a cell-based assay to evaluate the ability of this compound to inhibit apoptosis induced by CD40L.[3]

Cell Line:

-

Baby Hamster Kidney (BHK) cells stably transfected with a chimeric receptor consisting of the extracellular domain of CD40 fused to the transmembrane and cytoplasmic domains of the TNF family receptor TNFRp75.[3]

Materials:

-

This compound

-

BHK-CD40/TNFRp75 cells

-

Cell culture medium

-

mycCD40L (3 ng/ml)

-

Cyclohexamide (50 µg/ml)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed the BHK-CD40/TNFRp75 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Note that the final DMSO concentration should be kept low to avoid cellular toxicity.[3]

-

Treatment: Pre-incubate the cells with the this compound dilutions for a defined period.

-

Induction of Apoptosis: Add mycCD40L (final concentration of 3 ng/ml) and cyclohexamide (final concentration of 50 µg/ml) to the wells to induce apoptosis.[1]

-

Incubation: Incubate the plate for a sufficient period to allow for apoptosis to occur (e.g., 3 days).[1]

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the dose-dependent inhibition of CD40L-induced apoptosis by this compound.

This compound Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (Rac)-BIO8898 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-BIO8898 is a potent small molecule inhibitor of the protein-protein interaction between CD40 and its ligand, CD154 (also known as CD40L).[1][2][3][4] This interaction is a critical co-stimulatory signal in the immune system, playing a pivotal role in the activation and function of B cells, T cells, and other antigen-presenting cells. Dysregulation of the CD40-CD154 signaling pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.

This compound exhibits a unique mechanism of action. Instead of competing for the binding interface on the surface of the CD40L trimer, it intercalates deeply between two of the three subunits.[4][5] This binding disrupts the native three-fold symmetry of the CD40L molecule, leading to its inactivation and subsequent inhibition of downstream signaling pathways. The reported IC50 value for the inhibition of soluble CD40L binding to a CD40-Ig fusion protein is approximately 25 µM.[1][2][4][5]

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the activity of this compound and other potential inhibitors of the CD40-CD154 interaction. The described assays will enable researchers to:

-

Quantify the functional inhibition of CD40L-induced apoptosis.

-

Measure the impact on downstream CD40 signaling pathways, such as NF-κB activation.

-

Assess the effect on B-cell proliferation, a key outcome of CD40 engagement.

-

Directly measure the disruption of the CD40-CD154 interaction in a cellular context.

Signaling Pathway

The interaction of CD40L on T-cells with CD40 on B-cells initiates a signaling cascade that is crucial for B-cell activation, proliferation, and differentiation. This process involves the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic domain of CD40, leading to the activation of downstream pathways, including the canonical and non-canonical NF-κB pathways and the mitogen-activated protein kinase (MAPK) pathways.

Caption: CD40-CD40L Signaling Pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Target Interaction | Endpoint | IC50 (µM) |

| Biochemical Assay | Soluble CD40L - CD40-Ig | Binding Inhibition | ~25 |

| Cell-Based Assay | CD40L - CD40 | Inhibition of Apoptosis | Dose-dependent |

| Cell-Based Assay | CD40L - CD40 | NF-κB Reporter Inhibition | Expected in low µM range |

| Cell-Based Assay | CD40L - CD40 | B-Cell Proliferation Inhibition | Expected in low µM range |

Table 2: Representative Dose-Response Data for this compound in a CD40L-Induced Apoptosis Assay

| This compound (µM) | % Inhibition of Apoptosis (Mean ± SD) |

| 0 | 0 ± 5.2 |

| 1 | 15.3 ± 4.8 |

| 5 | 35.1 ± 6.1 |

| 10 | 52.4 ± 5.5 |

| 25 | 70.8 ± 7.3 |

| 50 | 85.2 ± 6.9 |

| 100 | 92.1 ± 4.3 |

Note: The data presented in Table 2 is representative and intended for illustrative purposes.

Experimental Protocols

CD40L-Induced Apoptosis Inhibition Assay

This assay measures the ability of this compound to inhibit apoptosis induced by CD40L in a suitable cell line. A cell line expressing CD40 is treated with CD40L in the presence of a protein synthesis inhibitor, such as cycloheximide (B1669411), to sensitize the cells to apoptosis. Cell viability is then assessed using a colorimetric method like the MTT assay.

Caption: Workflow for the CD40L-induced apoptosis inhibition assay.

Materials:

-

CD40-expressing cell line (e.g., HeLa/CD40, BJAB)

-

This compound

-

Recombinant human soluble CD40L (myc-tagged)

-

Cycloheximide

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the CD40-expressing cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

-

Apoptosis Induction: Prepare a 2X solution of CD40L and cycloheximide in complete culture medium (e.g., 6 ng/mL myc-CD40L and 100 µg/mL cycloheximide).[2] Add 50 µL of this solution to each well.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[2]

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization buffer to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of apoptosis inhibition relative to the vehicle-treated control.

NF-κB Reporter Assay

This assay quantifies the inhibition of CD40L-induced NF-κB signaling. A reporter cell line stably expressing CD40 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP) is used.

Caption: Workflow for the NF-κB reporter assay.

Materials:

-

HEK293 or other suitable cell line stably co-transfected with human CD40 and an NF-κB-luciferase reporter construct.[3][6][7]

-

This compound

-

Recombinant human soluble CD40L

-

Complete cell culture medium

-

Luciferase assay reagent

-

White, opaque 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the CD40/NF-κB reporter cells in a white, opaque 96-well plate at a density of 3-5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

CD40L Stimulation: After a 1-hour pre-incubation with the compound, add CD40L to a final concentration known to induce a submaximal response (e.g., determined from a prior dose-response curve).

-

Incubation: Incubate the plate for 6-24 hours at 37°C.

-

Luciferase Assay:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition of CD40L-induced NF-κB activity.

B-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of B-cells stimulated by CD40L.

Caption: Workflow for the B-cell proliferation assay.

Materials:

-

Primary human or mouse B-cells, or a B-cell line (e.g., Ramos)

-

This compound

-

Recombinant human or mouse CD40L

-

Recombinant human or mouse IL-4

-

Complete RPMI-1640 medium

-

[3H]-thymidine or BrdU labeling reagent

-

Scintillation counter or plate reader for BrdU ELISA

Protocol:

-

Cell Preparation: Isolate B-cells from peripheral blood or spleen, or use a cultured B-cell line.

-

Assay Setup: Plate the B-cells in a 96-well plate at 1-2 x 10^5 cells per well in 100 µL of complete medium.

-

Compound and Cytokine Addition: Add serial dilutions of this compound, followed by a pre-determined optimal concentration of CD40L and IL-4.

-

Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

Proliferation Measurement:

-

[3H]-thymidine incorporation: Pulse the cells with 1 µCi of [3H]-thymidine per well for the final 18-24 hours of culture. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

-

BrdU incorporation: Follow the manufacturer's protocol for the BrdU cell proliferation ELISA kit.

-

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of B-cell proliferation (IC50).

Cell-Based CD40-CD154 Interaction Assay (BRET)

This assay directly measures the inhibition of the CD40-CD154 interaction in living cells using Bioluminescence Resonance Energy Transfer (BRET). This requires the generation of stable cell lines expressing CD40 and CD154 fused to a BRET donor (e.g., NanoLuc luciferase) and acceptor (e.g., HaloTag or a fluorescent protein), respectively.

Caption: Principle of the BRET assay for CD40-CD154 interaction.

Materials:

-

HEK293 cells stably expressing CD40-NanoLuc and CD154-HaloTag

-

This compound

-

HaloTag ligand (e.g., NanoBRET 618)

-

Furimazine (NanoLuc substrate)

-

Opti-MEM or other suitable serum-free medium

-

White, opaque 96-well plates

-

Luminometer with BRET filters (e.g., 460 nm and >600 nm)

Protocol:

-

Cell Seeding: Seed the engineered cells in a white, opaque 96-well plate.

-

HaloTag Labeling: Label the CD154-HaloTag fusion protein with the fluorescent ligand according to the manufacturer's protocol.

-

Compound Treatment: Add serial dilutions of this compound.

-

Substrate Addition: Add the NanoLuc substrate, furimazine.

-

Data Acquisition: Immediately measure the luminescence at the donor and acceptor wavelengths using a BRET-capable plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Determine the IC50 of this compound for the inhibition of the CD40-CD154 interaction.

Conclusion

The cell-based assays detailed in these application notes provide a comprehensive toolkit for the characterization of this compound and other inhibitors of the CD40-CD154 pathway. By employing a combination of functional assays, researchers can gain valuable insights into the mechanism of action and cellular efficacy of these compounds, facilitating their development as potential therapeutics for a range of diseases.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Small molecule inhibition of the TNF family cytokine CD40 ligand through a subunit fracture mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibition of the TNF Family Cytokine CD40 Ligand Through a Subunit Fracture Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for (Rac)-BIO8898 in a DELFIA Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between CD40 and its ligand, CD40L (CD154), is a critical co-stimulatory signaling pathway in the immune system. Dysregulation of this interaction is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. (Rac)-BIO8898 is a small molecule inhibitor that has been shown to disrupt the CD40-CD40L interaction. This document provides detailed application notes and protocols for utilizing this compound in a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) format. The DELFIA platform offers a high-sensitivity, time-resolved fluorescence (TRF) detection method that is a robust alternative to traditional ELISA for studying protein-protein interactions.

Mechanism of Action of this compound

This compound is a potent inhibitor of the CD40-CD154 interaction.[1][2] It functions by intercalating between two subunits of the trimeric CD40L protein, thereby disrupting its native three-fold symmetry. This structural perturbation allosterically inhibits the binding of CD40L to its receptor, CD40, without causing the dissociation of the CD40L trimer.

Data Presentation